molecular formula C10H17NO2S B195708 Cevimeline Sulfoxide CAS No. 124751-36-6

Cevimeline Sulfoxide

Cat. No. B195708
CAS RN: 124751-36-6
M. Wt: 215.31 g/mol
InChI Key: CFUGNFXJXCPICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cevimeline is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . It is used to treat dry mouth in people with Sjögren’s Syndrome .


Synthesis Analysis

Cevimeline incubated with human liver microsomes was converted to its trans- and cis-sulfoxide forms . The sulfoxidation of cevimeline was inhibited by the addition of quinidine, triacetyloleandromycin (TAO), or cimetidine, representative inhibitors of cytochrome P450 (CYP) isozymes .


Molecular Structure Analysis

Cevimeline Sulfoxide contains total 33 bond(s); 16 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfoxide(s) .


Chemical Reactions Analysis

Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C10H18ClNOS.1/2H2O. It has a molecular weight of 244.78. It is soluble in DMSO at 40 mg/mL and in water at 40 mg/mL .

Scientific Research Applications

1. Metabolism Identification

Cevimeline sulfoxide, a major metabolite of SNI-2011 (cevimeline hydrochloride hydrate), is produced mainly by cytochrome P450 (CYP2D6/3A4) in the liver and flavin-containing monooxygenase (FMOI) in the kidney. This research highlights the metabolic pathways of cevimeline in the human body (Washio, Arisawa, Kohsaka, & Yasuda, 2001).

2. Mechanism of Fluid Secretion

A study investigated the mechanism behind cevimeline-induced salivation. It found that cevimeline specifically activates Na+/H+ exchange, promoting Na+ reabsorption and stabilizing epithelial sodium channel activity. This research provides insights into the cellular mechanisms behind cevimeline's therapeutic effects (Kondo, Nakamoto, Mukaibo, Kidokoro, Masaki, & Hosokawa, 2011).

3. Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of SNI-2011, from which this compound is derived, were studied in healthy volunteers. The research provided detailed insights into the absorption, distribution, metabolism, and excretion of cevimeline, highlighting its metabolic transformation into sulfoxides and N-oxide (Washio, Kohsaka, Arisawa, Masunaga, Nagatsuka, & Satoh, 2003).

4. Structural Characterization

A study on the structural characterization of cevimeline and its trans-impurity involved single-crystal X-ray analyses. This research contributed to the understanding of the physicochemical properties of cevimeline, which is crucial for its pharmaceutical formulation (Stepanovs, Tetere, Rāviņa, Kumpiņš, Zicāne, Bizdēna, Bogans, Novosjolova, Grigaloviča, Meri, Fotins, Čerkasovs, Mishnev, & Turks, 2016).

Safety and Hazards

Cevimeline is contraindicated in patients with uncontrolled asthma, known hypersensitivity to cevimeline, and when miosis is undesirable, e.g., in acute iritis and in narrow-angle (angle-closure) . It is toxic if swallowed .

Future Directions

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models. Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although this drug has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, cevimeline might represent a breakthrough in the treatment of AD .

properties

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGNFXJXCPICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563306
Record name 2'-Methyl-3'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolan]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124751-36-6
Record name 2'-Methyl-3'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolan]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cevimeline Sulfoxide
Reactant of Route 2
Cevimeline Sulfoxide
Reactant of Route 3
Cevimeline Sulfoxide
Reactant of Route 4
Cevimeline Sulfoxide
Reactant of Route 5
Cevimeline Sulfoxide
Reactant of Route 6
Cevimeline Sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.